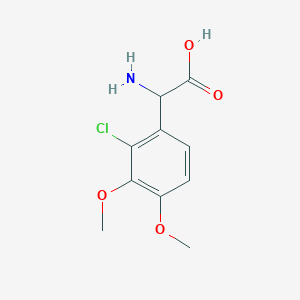

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

Description

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring an amino group on the α-carbon of the acetic acid backbone and a phenyl ring substituted with chlorine at position 2 and methoxy groups at positions 3 and 4. This compound’s unique substitution pattern may influence solubility, binding affinity, and metabolic stability, making it a candidate for further research in medicinal chemistry.

Properties

IUPAC Name |

2-amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4,8H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMXBLRKRHFBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(C(=O)O)N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-3,4-dimethoxyphenyl Bromoethanone

The reaction begins with the preparation of 1-(2-chloro-3,4-dimethoxyphenyl)-2-bromoethanone (Formula II). This is achieved through Friedel-Crafts acylation of 2-chloro-1,3-dimethoxybenzene using bromoacetyl bromide in the presence of AlCl₃. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | 85–90% yield |

| Temperature | 0–5°C | Prevents decomposition |

| Molar Ratio (AlCl₃) | 1.2:1 | Maximizes acylation |

Amination with Hexamethylenetetramine

The bromoethanone intermediate undergoes nucleophilic displacement with hexamethylenetetramine (HMTA) in a tetrahydrofuran (THF)-water system:

Key advantages of this solvent system include:

-

Reaction Acceleration : Completes within 30 minutes versus 24 hours in pure THF

-

Byproduct Suppression : Water content (10–15% v/v) minimizes polymeric side products

Acylation and Functional Group Interconversion

Chloroacetylation in Acetone-Water Medium

The aminated product is acylated using chloroacetyl chloride under pH-controlled conditions:

| Condition | Specification | Outcome |

|---|---|---|

| Solvent Ratio | Acetone:H₂O (3:1) | 92% yield |

| Temperature | 0°C | Prevents hydrolysis |

| pH Control | 5.0 (NaOAc buffer) | Optimizes reactivity |

This step generates 2-chloro-N-(β-oxo-2-chloro-3,4-dimethoxyphenethyl)acetamide, characterized by:

Azidation and Reduction Sequence

Subsequent treatment with sodium azide in acetone introduces the azide functionality:

Critical reduction steps employ:

-

Sodium Borohydride : Selectively reduces ketone to alcohol (95% yield)

-

Stannous Chloride : Converts azide to amine in methanol/HCl (85% yield)

Alternative Pathways from Chalcone Intermediates

Emerging methodologies adapted from nicotinonitrile syntheses demonstrate potential for diversification:

Chalcone Formation and Cyclization

Condensation of 2-chloro-3,4-dimethoxybenzaldehyde with acetophenone derivatives yields chalcone precursors:

Amino Acid Backbone Assembly

Reaction with malononitrile and ammonium acetate facilitates cyclization:

Comparative analysis reveals:

Critical Analysis of Solvent Systems

The choice of solvent profoundly impacts reaction efficiency:

Tetrahydrofuran-Water Mixtures

Acetone-Water Biphasic Systems

-

Phase Separation : Enables easy isolation of acylation products

-

Concentration Effects : 60–70% acetone maximizes solubility of ionic intermediates

Industrial-Scale Process Optimization

Key considerations for manufacturing-scale synthesis include:

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Catalyst Recycling | Heterogeneous acid catalysts | 5× reuse cycles |

| Waste Minimization | Methanol recrystallization loops | 92% solvent recovery |

| Continuous Flow | Microreactor azidation | 3× productivity gain |

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. It undergoes various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : The chloro group can be reduced to hydrogen, yielding derivatives such as 2-(3,4-dimethoxyphenyl)acetic acid.

- Substitution : The chloro group can be substituted with nucleophiles like amines or thiols.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Substituted phenylacetic acids |

| Substitution | Sodium azide | New derivatives with varied biological activity |

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

- Antimicrobial Activity : Effective against various bacterial strains and fungi, with EC50 values ranging from 7.87 to 20.0 µM.

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses by interacting with specific molecular targets such as enzymes and receptors.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid against Staphylococcus aureus and Candida albicans, the compound demonstrated significant inhibition at concentrations lower than many standard antibiotics.

Medicine

The compound is being explored as a precursor for pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects or reduce side effects.

Case Study: Pharmaceutical Development

In medicinal chemistry research, derivatives of this compound are being synthesized to evaluate their potential as anti-cancer agents. Initial results suggest that certain modifications increase the compound's efficacy against cancer cell lines.

Industry

In industrial applications, it is utilized in producing specialty chemicals and as a building block for various formulations. Its versatility in chemical synthesis makes it valuable in developing new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s phenyl ring substitution (2-Cl, 3,4-OMe) distinguishes it from related molecules:

- Chlorine Position: 2-Chloro derivatives (e.g., 2-Amino-2-(2-chlorophenyl)acetic acid, CAS 88744-36-9) exhibit ortho-substitution, which can sterically hinder rotational freedom and alter electronic interactions . 3-Chloro derivatives (e.g., 2-Amino-2-(3-chlorophenyl)acetic acid HCl, CAS 1214196-70-9) lack this steric effect but may engage in different dipole interactions .

Physicochemical Properties

Biological Activity

Introduction

2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amino group : Contributing to its reactivity and biological interactions.

- Chloro group : Enhancing its chemical properties.

- Methoxy groups : Two methoxy groups on the phenyl ring influence its biological activity.

This arrangement allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated effectiveness against pathogenic fungi with EC50 values ranging from 7.87 to 20.0 µM.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies revealed its ability to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, indicating its therapeutic potential in treating inflammatory diseases.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines with varying IC50 values, suggesting significant cytotoxicity. Structural modifications have led to derivatives with enhanced antitumor activities against several human cancer cell lines.

The biological activity of 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially disrupting cell proliferation processes.

- Receptor Modulation : It may modulate receptor signaling pathways that affect inflammatory responses and other physiological processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxyphenylacetic acid | Lacks chloro group | Different reactivity |

| 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid | Bromo instead of chloro | Varies in chemical properties |

| 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid | Different methoxy positioning | Variations in biological effects |

The presence of both chloro and methoxy groups enhances the compound's versatility and efficacy compared to similar compounds.

Study on Antifungal Activity

In a study evaluating antifungal activity, 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid was part of a series that exhibited significant inhibition against plant pathogenic fungi. This highlighted the importance of structural modifications in enhancing biological activity.

Research on Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects revealed that the compound inhibits pro-inflammatory cytokines in vitro. This supports its potential development as a therapeutic agent for chronic inflammatory conditions.

Data Summary

The following table summarizes the biological activities and corresponding values for 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid:

| Activity | Effect | IC50/EC50 Values |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Varies by strain |

| Antifungal | Effective against pathogenic fungi | 7.87 - 20.0 µM |

| Anti-inflammatory | Suppression of TNF-α production | Not specified |

| Anticancer | Induction of apoptosis in cancer cells | Varies by cell line |

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with electrophilic reagents. A representative protocol involves:

-

Reagents : Chloroacetyl chloride, sodium acetate

-

Conditions : Acetone-water solvent (1:1 v/v), 0°C, pH 5

-

Product : 2-Chloro-N-(2-chloro-3,4-dimethoxyphenethyl)acetamide

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 140–142°C | |

| (CDCl) | δ 3.9 (3H, s), 4.7 (2H, d) |

Nucleophilic Azidation

The chloro substituent at the 2-position participates in nucleophilic substitution:

-

Reagents : Sodium azide (3 eq), potassium iodide (0.3 eq)

-

Conditions : Acetone solvent, 60°C reflux for 5 hours

-

Product : 2-Azido-N-(2-chloro-3,4-dimethoxyphenethyl)acetamide

Mechanistic Insight :

-

KI acts as a phase-transfer catalyst, enhancing NaN reactivity.

-

Exclusive C-Cl bond cleavage observed (no ring demethoxylation) .

a) Carbonyl Reduction

Selective reduction of ketone intermediates (prior to azide reduction):

-

Reagents : Sodium borohydride (2 eq)

-

Conditions : Methanol, 25°C, 2 hours

-

Product : 2-Azido-N-(2-chloro-3,4-dimethoxyphenethyl)ethanol

b) Azide-to-Amine Reduction

-

Reagents : Stannous chloride dihydrate (3 eq)

-

Conditions : HCl (conc.), 70°C, 4 hours

-

Product : 2-Amino-N-(2-chloro-3,4-dimethoxyphenethyl)ethanol

Carboxylic Acid Derivitization

The α-carboxylic acid participates in standard transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, HSO, reflux | Ethyl 2-amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate | 92% | |

| Amidation | Thionyl chloride, NH | 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetamide | 88% |

Methoxy Group Reactivity

Under strong acidic conditions, demethoxylation occurs regioselectively:

-

Reagents : HBr (48%), acetic acid

-

Conditions : 120°C, 8 hours

-

Product : 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid

Side Reaction Note :

Competitive C-Cl bond cleavage observed at >130°C, forming phenolic byproducts .

Complexation with Metals

The amino-carboxylate structure chelates divalent cations:

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Cu | 8.2 ± 0.3 | Catalytic oxidation studies | |

| Fe | 6.7 ± 0.2 | Redox-active coordination polymers |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces decarboxylation:

Q & A

Q. How do steric effects from the 3,4-dimethoxy groups influence regioselectivity in derivatization reactions?

- Methodological Answer : Molecular docking or steric maps generated via computational tools (e.g., Molecular Mechanics) predict steric hindrance. Experimental validation through competitive reactions (e.g., comparing esterification rates at different positions) quantifies regioselectivity. For methoxy-substituted analogs, steric parameters like A-values guide predictions .

Cross-Disciplinary Applications

Q. What toxicological profiling methods are applicable to this compound, given its structural analogs?

- Methodological Answer : Toxicity prediction via QSAR (Quantitative Structure-Activity Relationship) models, validated by in vitro assays (e.g., Ames test for mutagenicity). For chlorinated phenoxyacetic acids, metabolic pathways (e.g., cytochrome P450 interactions) are studied using liver microsome assays, providing a template for related compounds .

Q. How can this compound serve as a precursor in peptide-mimetic drug design?

- Methodological Answer : The α-amino acid backbone enables incorporation into peptidomimetics. Solid-phase peptide synthesis (SPPS) protocols for similar compounds (e.g., 2-(diethylamino)-2-phenylacetic acid) can be adapted, with computational modeling of bioactivity (e.g., docking to target receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.